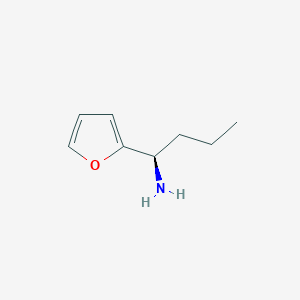
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is a chemical compound with a complex structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride typically involves multiple steps. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the amino and ester groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and esters with tetrahydropyran rings. Examples include:
- Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate
- Ethyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate
Uniqueness
Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility compared to other similar compounds.
Properties
Molecular Formula |
C10H20ClNO3 |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
methyl 2-amino-2-[(2S,6R)-2,6-dimethyloxan-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-6-4-8(5-7(2)14-6)9(11)10(12)13-3;/h6-9H,4-5,11H2,1-3H3;1H/t6-,7+,8?,9?; |
InChI Key |
CRBNYIVSWFGEOG-VSDGLZOYSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)C(C(=O)OC)N.Cl |
Canonical SMILES |
CC1CC(CC(O1)C)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)


![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)


